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Compound of Interest

Compound Name: 1,2,3-Tribromobenzene

Cat. No.: B042115

For Researchers, Scientists, and Drug Development Professionals

The isomeric forms of triboromobenzene—1,2,3-tribromobenzene (123TBB), 1,2,4-
triboromobenzene (124TBB), and 1,3,5-tribromobenzene (135TBB)—exhibit distinct physical
properties due to fundamental differences in their intermolecular interactions.[1][2][3][4] These
differences, driven by molecular symmetry and the resulting packing preferences in the crystal
lattice, have significant implications for their behavior in solid-state applications.[1][2][3][4][5]
This guide provides an objective comparison of these isomers, supported by experimental
data, to aid in research and development.

Core Physical Properties

The variance in the strength of intermolecular forces is most clearly reflected in the melting
points of the isomers. The highly symmetric 1,3,5-tribromobenzene has the highest melting
point, indicating the most stable crystal lattice and strongest overall intermolecular attractions.

[1][2]
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1,2,3- 1,2,4- 1,3,5-

Property Tribromobenzene Tribromobenzene Tribromobenzene
(123TBB) (124TBB) (135TBB)

Molecular Formula CeH3Brs CeH3Brs CeH3Brs

Molar Mass 314.80 g/mol 314.80 g/mol 314.80 g/mol

_ _ 41-43 °C (317.7 K)[6]

Melting Point 87.5 °C (361.0 K)[6][7] o 122 °C (396.0 K)[6][7]

Boiling Point 274-276 °C[7] 271 °C[6][7] Not available

Molecular Symmetry Cav[1] Cs[1] Dsn[1]

Appearance

Solid crystalline

powder[6]

Colorless to pale
yellow crystalline
solid[6]

Colorless solid[6]

Solubility in Water

Insoluble[6]

Insoluble[6]

Practically insoluble[6]

[7]

Analysis of Intermolecular Interactions

The primary intermolecular forces at play in the crystal structures of tribromobenzene isomers
are halogen bonds (Br---Br), Br---1t interactions, and Br---H contacts.[1][2][3][4] The nature,
number, and spatial distribution of these interactions dictate the cohesive forces within the

crystals and, consequently, their melting points.[1][4]
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Interaction Type

1,2,3-
Tribromobenzene
(123TBB)

1,2,4-
Tribromobenzene
(124TBB)

1,3,5-
Tribromobenzene
(135TBB)

Dominant Br---Br

Interaction

Characterized by
relatively short,
dispersion-type |
halogen bonds.[1][2]

Features longer,
electrostatic-type Il
halogen bonds.[1][2]

Dominated by evenly
distributed,
electrostatic-type |
halogen bonds due to
high symmetry and
accessibility of Br
atoms.[1][2]

Br---1t Interactions

Present and
significant, with short
Br---C separations

observed.[1]

Not a significant
interaction in the

crystal packing.[1][2]

Present, contributing

to the overall stability.

[1]

Br---H Contacts

A significant
contributor to the
crystal packing, with
the sum of Br---1t and
Br---H contacts being
notably high.[1]

Present, but the
overall contribution of
Br-involved contacts is
less optimized
compared to the other

isomers.[1]

Present,
complementing the
strong Br---Br and

Br---1t interactions.

Key Structural

Features

The crystal structure
contains layers of
molecules connected
through these varied
interactions. The
distance between
parallel aromatic rings
is approximately 3.5 A
at 100 K.[1]

The distance between
parallel aromatic rings
is slightly larger at
about 3.6 A at 100 K.

[1]

The high molecular
symmetry allows for
optimal, evenly
distributed
intermolecular
interactions, leading to
the most stable crystal
lattice.[1][2][4][5]

Summary of Intermolecular Contact Distances (at 100 K)
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Shortest Br---Br Shortest Br---C (11) Shortest Br---H
Isomer . . .
Distance (A) Distance (A) Distance (A)
Not explicitly stated in
1,2,3-TBB 3.5850 (6)[1][2] 3.393 (4)[1] _
snippets
1,2,4-TBB 3.565 (3)[1][2] Not applicable[1][2] 2.97[1][2]
Not explicitly stated in
1,3,5-TBB 3.6724 (8)[1][2] 3.549 (5)[1]

snippets

Experimental Protocols

Single-Crystal X-ray Diffraction

The primary experimental technique used to elucidate the intermolecular interactions of the
tribromobenzene isomers is single-crystal X-ray diffraction.

e Crystal Growth: Single crystals of 1,2,3-TBB, 1,2,4-TBB, and 1,3,5-TBB were grown from
various solutions.[1][2][3][4][5] While specific solvent systems for each isomer are not
detailed in the provided information, this method involves dissolving the compound in a
suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of
high-quality crystals.

o Data Collection: The grown single crystals were subjected to X-ray diffraction analysis at
multiple temperatures, specifically 100 K, 200 K, and 270 K.[1][2][3][4][5] This temperature-
dependent analysis allows for the observation of crystal contraction and changes in the
lengths of intermolecular contacts upon cooling.[1][2]

o Structure Determination and Analysis: The diffraction data was used to determine the precise
atomic coordinates within the crystal lattice, allowing for the identification and measurement
of intermolecular distances and angles.[1][2] This information is crucial for classifying the
types of halogen bonds (Type I vs. Type 1) and identifying other noncovalent interactions like
Br---1t and Br---H contacts.[1][2] Hirshfeld surface analysis was also employed to support the
experimental findings and visualize the intermolecular contacts.[1]

Logical Relationships and Visualization
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The relationship between the molecular structure of the tribromobenzene isomers and their
resulting physical properties can be visualized as a logical progression from molecular
symmetry to the nature and strength of intermolecular forces, which ultimately determine the
stability of the crystal lattice.

Tribromobenzene Isomers

1,3,5-TBB 1,2,3-TBB 1,2,4-TBB

Molecular Symmetry

High (Dsn) Medium (Cazv) Low (Cs)
Allows optimal packing Moderately efficient packing Less efficient packing
Dominant Intermplecular Interactions
Evenly distributed Short Type | Br---Br Longer Type Il Br---Br
Type Il Br---Br
and Br---1t and Br-:-H
and Br---1t
Strong cohesive forces Moderate cohesive forces Weaker cohesive forces

Resulting Physical Properties

Highest Melting Point
(Strongest Interactions)

Lowest Melting Point

Intermediate Melting Point (Weakest Interactions)

Click to download full resolution via product page

Caption: Logical flow from isomer structure to physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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